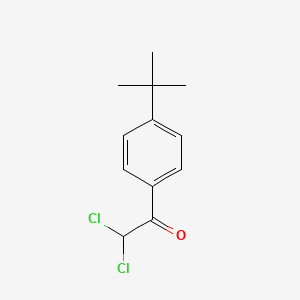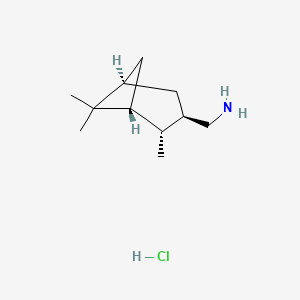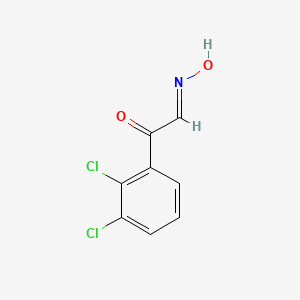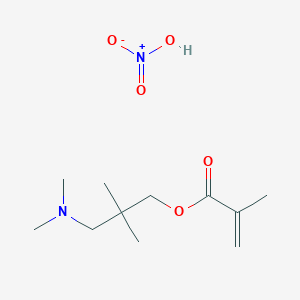
(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate: is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both cationic and anionic sites within the same molecule, which imparts it with distinct physicochemical behaviors. It is widely used in the synthesis of polymers with antifouling and anti-polyelectrolyte properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate typically involves the reaction of methacrylic acid with 2,2-dimethyl-1,3-propanediol to form the methacryloyloxy intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with nitric acid to form the nitrate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions: (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form zwitterionic polymers.
Substitution Reactions: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage.
Major Products Formed:
Polymerization: Zwitterionic polymers with antifouling properties.
Substitution Reactions: Substituted derivatives with modified functional groups.
Hydrolysis: Methacrylic acid and dimethylammonium nitrate.
科学研究应用
Chemistry: In chemistry, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is used as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique properties such as resistance to fouling and reduced protein adsorption, making them ideal for coatings and membranes .
Biology: In biological research, this compound is used to create biocompatible surfaces and materials. Its zwitterionic nature helps in reducing non-specific interactions with biological molecules, making it useful in the development of medical devices and implants .
Medicine: In medicine, zwitterionic polymers derived from this compound are explored for drug delivery systems. Their ability to resist protein adsorption and fouling enhances the stability and efficacy of drug delivery vehicles .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these materials .
作用机制
The mechanism of action of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is primarily based on its zwitterionic structure. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets through electrostatic interactions. This dual charge nature helps in reducing non-specific binding and fouling, making it effective in applications requiring biocompatibility and antifouling properties .
相似化合物的比较
- (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide
- (3-(Methacryloyloxy)propyl)trimethylammonium chloride
- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate offers unique advantages such as enhanced stability and reduced fouling due to its zwitterionic nature. The presence of both cationic and anionic sites within the same molecule provides it with superior antifouling properties and biocompatibility .
属性
CAS 编号 |
93858-48-1 |
|---|---|
分子式 |
C11H22N2O5 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate;nitric acid |
InChI |
InChI=1S/C11H21NO2.HNO3/c1-9(2)10(13)14-8-11(3,4)7-12(5)6;2-1(3)4/h1,7-8H2,2-6H3;(H,2,3,4) |
InChI 键 |
VOUYAZJXJYMQRB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


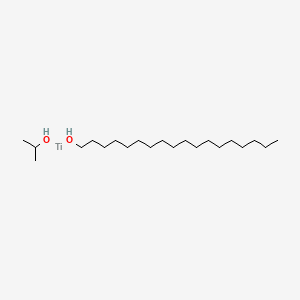
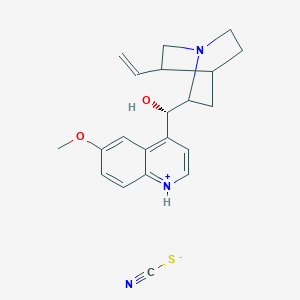
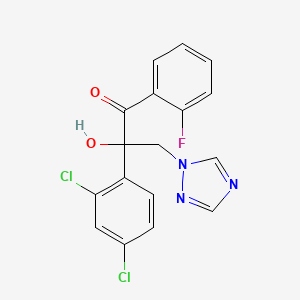
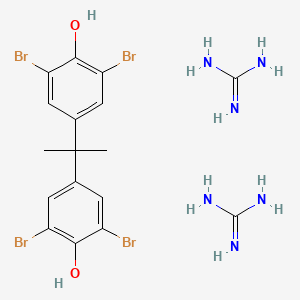


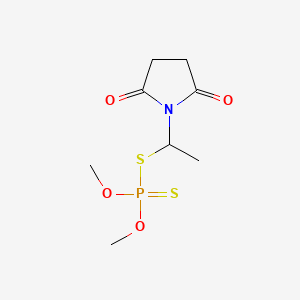
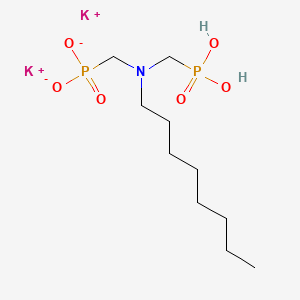
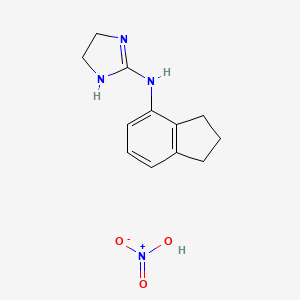
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
